molecular formula C7H5ClN2 B1590024 2-Chloro-5-methylnicotinonitrile CAS No. 66909-34-0

2-Chloro-5-methylnicotinonitrile

Cat. No. B1590024
CAS RN: 66909-34-0
M. Wt: 152.58 g/mol
InChI Key: ABDCRTUCXNUXMA-UHFFFAOYSA-N
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Description

2-Chloro-5-methylnicotinonitrile is a chemical compound with the empirical formula C7H5ClN2 . It has a molecular weight of 152.58 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methylnicotinonitrile consists of a pyridine ring with a nitrile group attached and a chlorine atom substituted at the 2-position .


Physical And Chemical Properties Analysis

2-Chloro-5-methylnicotinonitrile is a solid at room temperature . It has a molecular weight of 152.58 .

Scientific Research Applications

Chemical Synthesis and Transformations

  • Regioselective Reaction Development : A study by Dyadyuchenko et al. (2021) explored the regioselective reaction of a chlorinated nicotinonitrile with malononitrile dimer, leading to the formation of a specific triethylammonium derivative. This reaction is significant for its specificity in substituting the chlorine atom and was confirmed through spectral methods and X-ray diffraction analysis (Dyadyuchenko et al., 2021).
  • Synthesis of Hydroxynicotinonitrile : Ponticello et al. (1980) described a method for synthesizing 2-chloro-5-hydroxynicotinonitrile. This process involved conversions that provided a basic metabolite of a specific cyanopyridine compound, demonstrating the versatility of chlorinated nicotinonitriles in synthesizing various intermediates (Ponticello et al., 1980).

Anticancer Research

  • Synthesis of Anticancer Derivatives : Mansour et al. (2021) conducted research on synthesizing different derivatives of aminonicotinonitrile for anticancer purposes. They explored the reaction of this derivative with various bi-functional reagents, leading to the formation of several compounds with potential anticancer properties (Mansour et al., 2021).

Pharmaceutical and Pesticide Synthesis

  • Precursor in Nevirapine Synthesis : Longstreet et al. (2013) investigated the continuous synthesis of a precursor to nevirapine, a medication used for HIV treatment. Their study highlighted the importance of chlorinated nicotinonitriles in the production of complex pyridines, which are crucial for pharmaceutical applications (Longstreet et al., 2013).
  • Novel Anticancer Agents : Ghorab and Alsaid (2016) synthesized a series of pyridinecarbonitrile derivatives, starting with 2-chloro-6-methylnicotinonitrile, to develop novel anti-breast cancer agents. This research demonstrates the compound's role in creating new therapeutic options (Ghorab & Alsaid, 2016).

Biological and Environmental Applications

  • Nitrification Inhibition : Srivastava et al. (2016) studied the degradation of AM, a nitrification inhibitor, in soil. They utilized a chlorinated pyrimidine, similar in structure to 2-chloro-5-methylnicotinonitrile, to enhance nitrogenous fertilizer efficiency and control environmental pollution in subtropical soils (Srivastava et al., 2016).

Safety and Hazards

2-Chloro-5-methylnicotinonitrile is classified as Acute Tox. 3 Oral - Eye Dam. 1, indicating that it is acutely toxic and can cause eye damage . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

2-chloro-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDCRTUCXNUXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495836
Record name 2-Chloro-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylnicotinonitrile

CAS RN

66909-34-0
Record name 2-Chloro-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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